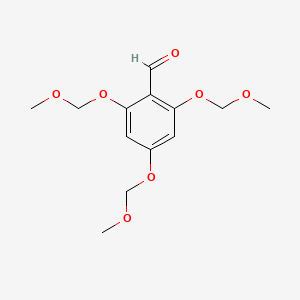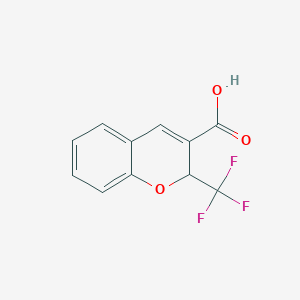
2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
Übersicht
Beschreibung
Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . They are known for their abundance in more than 20% of pharmaceutical and agrochemical products .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen enormous growth in recent years . For example, trifluoromethanesulfonic acid is produced industrially by electrochemical fluorination (ECF) of methanesulfonic acid .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds can vary greatly depending on the specific compound. For example, trifluoromethanesulfonic acid has the chemical formula CF3SO3H .Chemical Reactions Analysis
Trifluoromethyl groups can participate in a variety of chemical reactions. For example, trifluoromethanesulfonic acid is useful in protonations because the conjugate base of triflic acid is nonnucleophilic .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds often have unique physical and chemical properties. For example, trifluoromethanesulfonic acid is one of the strongest known acids and is known for its great thermal and chemical stability .Wissenschaftliche Forschungsanwendungen
Molecular Imprinting of Nicotine
Solid-Phase Extraction of Domoic Acid
Construction of Molecular Topologies
Organic Synthesis and Medicinal Chemistry
Transition Metal-Catalyzed Reactions
- Reference : Lennox and Lloyd-Jones provide insights into boron reagents for Suzuki–Miyaura coupling, a powerful C–C bond-forming reaction .
Complex Molecular Architectures
Wirkmechanismus
Target of Action
It’s worth noting that trifluoromethyl groups are often used in medicinal chemistry to improve the potency and selectivity of drugs
Mode of Action
Compounds containing a trifluoromethyl group often interact with their targets through the formation of strong hydrogen bonds, which can enhance the binding affinity of the compound to its target .
Biochemical Pathways
It’s worth noting that the compound might be involved in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
Compounds containing a trifluoromethyl group often exhibit improved metabolic stability, which can enhance their bioavailability .
Result of Action
It’s worth noting that compounds containing a trifluoromethyl group often exhibit enhanced potency and selectivity, which can lead to more effective therapeutic outcomes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid. For instance, the compound’s stability might be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, the compound’s action and efficacy might be influenced by factors such as the physiological state of the organism and the presence of other drugs .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c12-11(13,14)9-7(10(15)16)5-6-3-1-2-4-8(6)17-9/h1-5,9H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLSQLYQCKEGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(O2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436053 | |
| Record name | 2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid | |
CAS RN |
215122-16-0 | |
| Record name | 2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



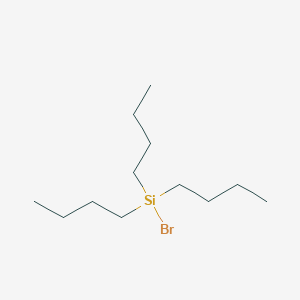

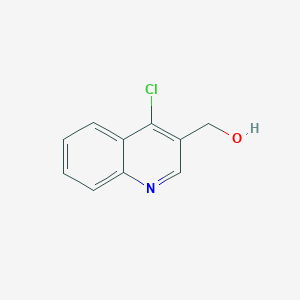
![Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-](/img/structure/B3049597.png)
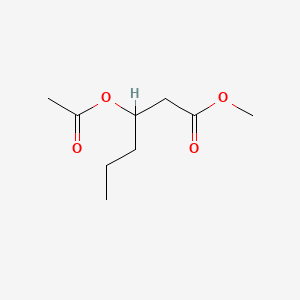
![(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3049601.png)
![Benzo[g]quinolin-4-amine](/img/structure/B3049606.png)
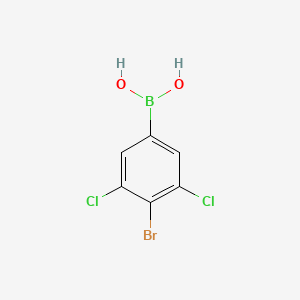
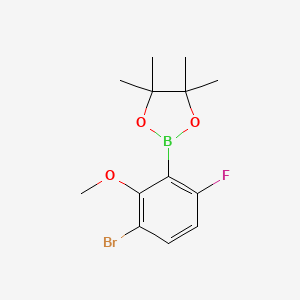

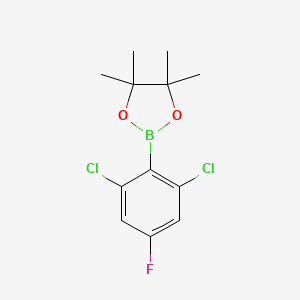
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate](/img/structure/B3049613.png)
